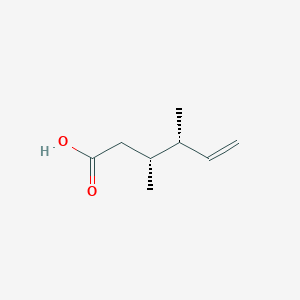
Isobenzofuran-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6)-carboxyfluorescein , is a heterocyclic compound with the chemical formula C42H24O14. Its structure features a benzofuran ring fused to a xanthene ring system.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for isobenzofuran-1-carboxylic acid. One notable method involves the construction of the benzofuran ring through a unique free radical cyclization cascade. This approach allows the synthesis of challenging polycyclic benzofuran derivatives. Another method employs proton quantum tunneling, resulting in high yields and fewer side reactions .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves the modification of existing xanthene or fluorescein derivatives to introduce the carboxylic acid group.
Análisis De Reacciones Químicas
Isobenzofuran-1-carboxylic acid can undergo various reactions:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction of the carboxylic acid group may yield alcohols or other reduced forms.
Substitution: Substituents can be introduced at various positions on the benzofuran ring. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).
Major products from these reactions include derivatives with altered solubility, fluorescence properties, or biological activities.
Aplicaciones Científicas De Investigación
Isobenzofuran-1-carboxylic acid finds applications in various fields:
Chemistry: Used as a fluorescent probe in analytical chemistry and biochemistry.
Biology: Employed for cell labeling, tracking, and imaging due to its fluorescence properties.
Medicine: Investigated for drug delivery systems and targeted therapies.
Industry: Used in dye-based applications, such as fluorescent markers and indicators.
Mecanismo De Acción
The exact mechanism by which isobenzofuran-1-carboxylic acid exerts its effects depends on its specific application. its fluorescence properties make it valuable for visualizing biological processes and interactions.
Comparación Con Compuestos Similares
Isobenzofuran-1-carboxylic acid stands out due to its unique combination of benzofuran and xanthene moieties. Similar compounds include fluorescein, rhodamine, and other xanthene derivatives, but none precisely match its structure and properties.
Propiedades
Fórmula molecular |
C9H6O3 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
2-benzofuran-1-carboxylic acid |
InChI |
InChI=1S/C9H6O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5H,(H,10,11) |
Clave InChI |
IAXHJVPHUODTTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=COC(=C2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



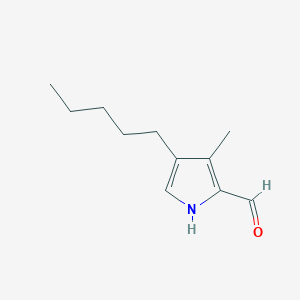



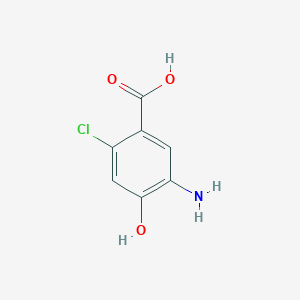
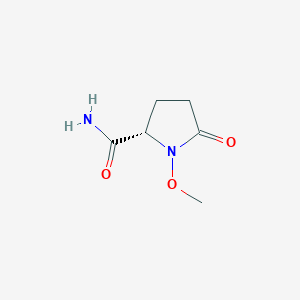
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
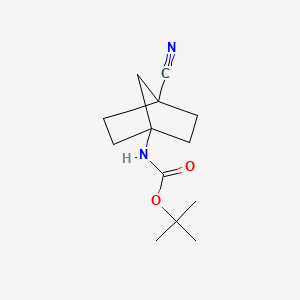
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)

